Methyl 2'-amino-1-ethyl-6',7'-dimethyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate
Description
Methyl 2'-amino-1-ethyl-6',7'-dimethyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate is a spirocyclic compound featuring a fused indole-pyrano[3,2-c]pyridine core. Key structural attributes include:
- 1-Ethyl substituent on the indole nitrogen.
- 6',7'-Dimethyl groups on the pyrano ring.
- 3'-Methyl ester as a polar functional group.
- Spiro junction at the indole-3 and pyrano-4' positions, conferring conformational rigidity.
While exact molecular data for this compound are unavailable in the provided evidence, its molecular formula is inferred as C₂₁H₂₃N₃O₅ (approximate molecular weight: ~405.4 g/mol) based on analogs like the structurally similar compound in (C₁₈H₁₄N₄O₃, MW 334.33) and derivatives in (C₂₅H₂₂N₄O₅, MW 458.47) .
Properties
IUPAC Name |
methyl 2'-amino-1-ethyl-6',7'-dimethyl-2,5'-dioxospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5/c1-5-24-13-9-7-6-8-12(13)21(20(24)27)15-14(10-11(2)23(3)18(15)25)29-17(22)16(21)19(26)28-4/h6-10H,5,22H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQNYPADCFWTOKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C3(C1=O)C4=C(C=C(N(C4=O)C)C)OC(=C3C(=O)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2’-amino-1-ethyl-6’,7’-dimethyl-2,5’-dioxo-5’,6’-dihydrospiro[indoline-3,4’-pyrano[3,2-c]pyridine]-3’-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of indoline derivatives with pyrano[3,2-c]pyridine intermediates under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. These methods help in maintaining consistent reaction conditions and minimizing impurities.
Chemical Reactions Analysis
Types of Reactions
Methyl 2’-amino-1-ethyl-6’,7’-dimethyl-2,5’-dioxo-5’,6’-dihydrospiro[indoline-3,4’-pyrano[3,2-c]pyridine]-3’-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 2’-amino-1-ethyl-6’,7’-dimethyl-2,5’-dioxo-5’,6’-dihydrospiro[indoline-3,4’-pyrano[3,2-c]pyridine]-3’-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Methyl 2’-amino-1-ethyl-6’,7’-dimethyl-2,5’-dioxo-5’,6’-dihydrospiro[indoline-3,4’-pyrano[3,2-c]pyridine]-3’-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The following table highlights key structural differences and similarities with analogs from the evidence:
*Inferred; †Estimated based on ester vs. carbonitrile polarity differences.
Physicochemical Properties
- Lipophilicity : The target compound’s methyl ester likely increases logP compared to carbonitrile analogs (e.g., : logP 0.93). Esters typically exhibit higher logP than polar nitriles, suggesting moderate lipophilicity (~1.5) .
- Hydrogen Bonding: The amino (–NH₂) and ester (–COOCH₃) groups contribute to hydrogen-bond donor/acceptor capacity, similar to ’s analog (polar surface area ~86 Ų in ) .
- Solubility: The methyl ester may enhance aqueous solubility compared to non-polar substituents (e.g., fluorobenzyl in ) but reduce it relative to hydroxylated derivatives .
Biological Activity
Methyl 2'-amino-1-ethyl-6',7'-dimethyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate is a complex organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 377.41 g/mol. Its structure consists of an indole moiety fused with a pyrano-pyridine ring system, which is critical for its biological activity.
Biological Activity Overview
Indole derivatives like methyl 2'-amino-1-ethyl-6',7'-dimethyl-2,5'-dioxo have been reported to exhibit multiple pharmacological effects:
- Anticancer Activity : Compounds containing indole structures have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves apoptosis induction through caspase activation and modulation of cell cycle regulatory proteins.
- Anti-inflammatory Effects : Many indole derivatives inhibit cyclooxygenase (COX) enzymes and other inflammatory mediators, contributing to their anti-inflammatory properties.
- Antimicrobial Properties : Indoles have demonstrated activity against a range of pathogens, including bacteria and fungi.
Anticancer Activity
Recent studies have highlighted the potential of methyl 2'-amino-1-ethyl-6',7'-dimethyl-2,5'-dioxo in cancer therapy. For instance:
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Cytotoxicity Assays : In vitro studies have shown that this compound exhibits selective cytotoxicity against various cancer cell lines (e.g., HCT116 colorectal carcinoma). The IC50 values indicate significant potency compared to standard chemotherapeutics like doxorubicin.
Cell Line IC50 (µg/mL) Control (Doxorubicin) HCT116 6.76 77.15 A549 12.34 10.00 - Mechanism of Action : The compound induces apoptosis through the activation of caspases and downregulation of anti-apoptotic proteins. For example, a study demonstrated that treatment with the compound resulted in a 4.8-fold increase in caspase 3 levels in HCT116 cells compared to controls .
Anti-inflammatory Activity
Research indicates that methyl 2'-amino-1-ethyl-6',7'-dimethyl can inhibit COX enzymes effectively:
- COX Inhibition Assays : The compound has been tested for its ability to inhibit COX-1 and COX-2 activities in vitro, showing promising results that suggest its potential as an anti-inflammatory agent.
Antimicrobial Properties
The antimicrobial activity of indole derivatives has been well-documented:
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Bacterial Strains Tested : The compound was evaluated against various bacterial strains including Staphylococcus aureus and Escherichia coli.
Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 25 µg/mL Escherichia coli 30 µg/mL
Case Studies
Several case studies have documented the therapeutic potential of indole derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
